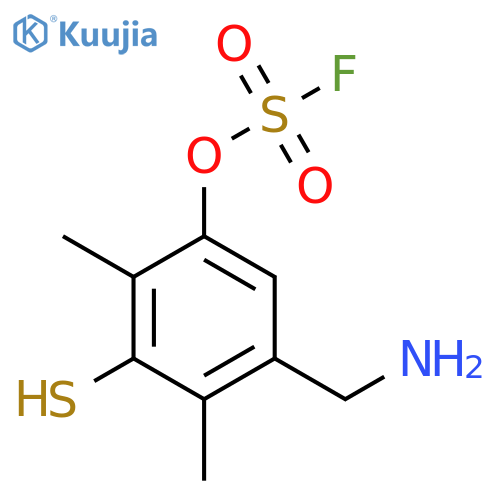Cas no 2418648-47-0 (5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate)

2418648-47-0 structure
商品名:5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate
5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate 化学的及び物理的性質
名前と識別子
-
- 5-(aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate
- 2418648-47-0
- EN300-26630172
- 5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate
-
- インチ: 1S/C9H12FNO3S2/c1-5-7(4-11)3-8(6(2)9(5)15)14-16(10,12)13/h3,15H,4,11H2,1-2H3
- InChIKey: WBLLCLUJCKLIOD-UHFFFAOYSA-N
- ほほえんだ: SC1=C(C)C(=CC(CN)=C1C)OS(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 265.02426375g/mol
- どういたいしつりょう: 265.02426375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 78.8Ų
5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26630172-1.0g |
5-(aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate |
2418648-47-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26630172-1g |
5-(aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate |
2418648-47-0 | 1g |
$0.0 | 2023-09-12 |
5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
2418648-47-0 (5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate) 関連製品
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 13769-43-2(potassium metavanadate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
